Nicoxamat
Overview
Description
Scientific Research Applications
Nicoxamat has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its uricosuric properties and potential therapeutic applications in conditions related to high uric acid levels.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
Nicoxamat, also known as nicotinohydroxamic acid, is primarily a uricosuric drug . Its main targets are the urease enzymes present in the stomach and the colon . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. By targeting this enzyme, this compound plays a crucial role in the regulation of urea levels in the body .
Mode of Action
This compound interacts with its targets, the urease enzymes, by inhibiting their activity . This results in a decrease in the conversion of urea to ammonia, thereby increasing the urinary excretion of urea . As a result, the levels of ammonia in the blood are significantly reduced .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the urea cycle, a series of biochemical reactions that produce urea from ammonia. By inhibiting urease activity, this compound disrupts this cycle, leading to an increase in the concentration of urea that is excreted in the urine . The downstream effect of this disruption is a significant reduction in blood ammonia levels .
Pharmacokinetics
Given its uricosuric action, it can be inferred that this compound is likely to be well-absorbed and distributed in the body, particularly in areas with high urease activity such as the stomach and colon .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of urease activity and the subsequent decrease in blood ammonia levels . On a cellular level, this can lead to a decrease in the pH of the stomach and colon due to the reduced production of ammonia, a basic compound . On a molecular level, the inhibition of urease activity disrupts the urea cycle, leading to an increase in urinary excretion of urea .
Biochemical Analysis
Biochemical Properties
Nicoxamat plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit urease activity, which is crucial for the hydrolysis of urea into ammonia and carbon dioxide . This inhibition leads to a decrease in ammonia levels in the body, which can be beneficial in conditions where ammonia toxicity is a concern. This compound also interacts with other biomolecules, such as nicotinamide adenine dinucleotide (NAD+), influencing various metabolic pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of urease activity in the stomach and colon leads to reduced ammonia production, which can impact cellular metabolism and gene expression related to nitrogen metabolism . Additionally, this compound’s interaction with NAD+ can influence cellular energy metabolism and redox states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits urease, preventing the hydrolysis of urea . This binding interaction is crucial for its therapeutic effects in reducing ammonia levels. This compound also affects the activity of NAD±dependent enzymes, which play a role in various metabolic pathways . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its activity can decrease over prolonged periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained reductions in ammonia levels and alterations in cellular metabolism . The stability and degradation of this compound need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces ammonia levels without significant adverse effects . At higher doses, this compound can cause toxicity, leading to adverse effects such as gastrointestinal disturbances and alterations in liver function . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nitrogen metabolism. It interacts with enzymes such as urease and NAD±dependent enzymes, influencing the hydrolysis of urea and various redox reactions . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy metabolism and nitrogen balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution within tissues can influence its therapeutic effects and potential side effects. Understanding these transport mechanisms is crucial for optimizing its use in clinical settings.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with urease and NAD±dependent enzymes . This localization is essential for its inhibitory effects on urease and its influence on cellular metabolism. Additionally, any post-translational modifications or targeting signals that direct this compound to specific compartments or organelles can further modulate its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicoxamat can be synthesized through the hydroxylation of nicotinamide. The reaction involves the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Nicoxamat undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A compound with a similar structure but without the hydroxyl group.
Nicotinic acid: Another related compound with a carboxylic acid group instead of the carboxamide group.
Uniqueness
Nicoxamat is unique due to its hydroxyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit urease and increase uric acid excretion sets it apart from other similar compounds .
Properties
IUPAC Name |
N-hydroxypyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCHDNQCHLMLJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205126 | |
Record name | Nicoxamat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-61-4 | |
Record name | Nicotinohydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5657-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicoxamat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinohydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicoxamat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxypyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOXAMAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3H2D4MF7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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